(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
Brand Name:
Vulcanchem
CAS No.:
100773-63-5
VCID:
VC20754954
InChI:
InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H
SMILES:
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-]
Molecular Formula:
C20H28BrN3O
Molecular Weight:
406.4 g/mol
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
CAS No.: 100773-63-5
Cat. No.: VC20754954
Molecular Formula: C20H28BrN3O
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100773-63-5 |
|---|---|
| Molecular Formula | C20H28BrN3O |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 2-(N-(4-aminobenzoyl)anilino)ethyl-diethyl-methylazanium;bromide |
| Standard InChI | InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H |
| Standard InChI Key | FOIGSPSSZBCGFP-UHFFFAOYSA-N |
| SMILES | CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
| Canonical SMILES | CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator